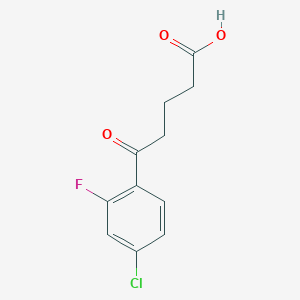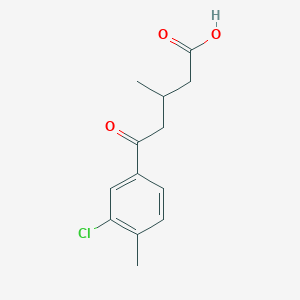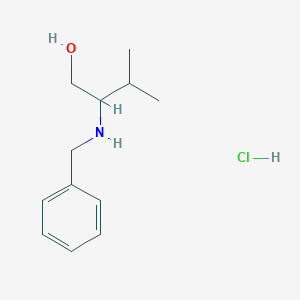
2-(Benzylamino)-3-methylbutan-1-ol Hydrochlorid
Übersicht
Beschreibung
2-(Benzylamino)-3-methylbutan-1-ol hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzylamino group attached to a 3-methylbutan-1-ol backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)-3-methylbutan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
Target of Action
Similar compounds such as benzylamines are known to interact with various biological targets .
Mode of Action
It can be inferred that the compound might undergo reactions at the benzylic position, involving processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound might influence metabolic pathways, controlling the flux of metabolites to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
Similar compounds such as ambroxol are well absorbed and excreted in the urine, indicating good bioavailability .
Result of Action
Based on its potential interactions at the benzylic position, it might influence the stability of molecular structures .
Action Environment
Factors such as temperature, ph, and the presence of other compounds might affect its reactivity .
Biochemische Analyse
Biochemical Properties
2-(Benzylamino)-3-methylbutan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, it can form complexes with proteins, influencing their structure and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
The effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, it can modulate downstream signaling cascades, affecting gene expression and cellular metabolism . Furthermore, 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . This binding can induce conformational changes in the enzyme, affecting its interaction with substrates and other cofactors. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro cultures. In vivo studies indicate that the compound’s effects may diminish over time due to metabolic degradation and clearance from the body.
Dosage Effects in Animal Models
The effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
2-(Benzylamino)-3-methylbutan-1-ol hydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in these processes, converting the compound into more hydrophilic metabolites that can be excreted. These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into target cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to these compartments. The localization of the compound can influence its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride typically involves the reaction of benzylamine with 3-methylbutan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylamino)-3-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Phenylamino)-3-methylbutan-1-ol hydrochloride
- 2-(Methylamino)-3-methylbutan-1-ol hydrochloride
- 2-(Ethylamino)-3-methylbutan-1-ol hydrochloride
Uniqueness
2-(Benzylamino)-3-methylbutan-1-ol hydrochloride is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Eigenschaften
IUPAC Name |
2-(benzylamino)-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11;/h3-7,10,12-14H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGDAQROKNUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


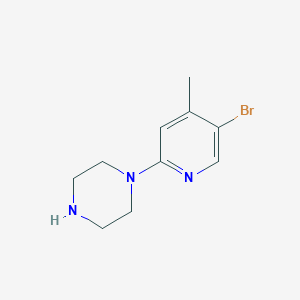
![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)


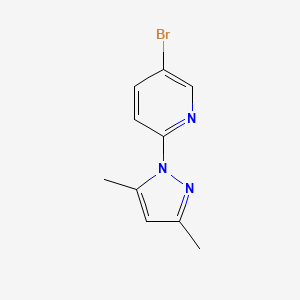
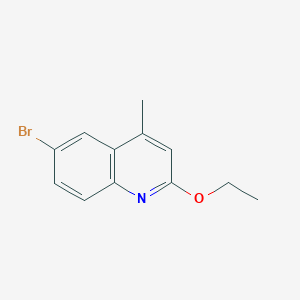


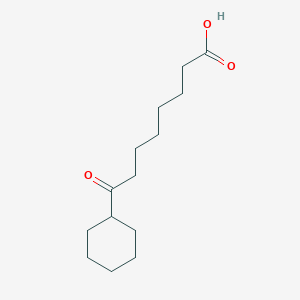

![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)
![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)
